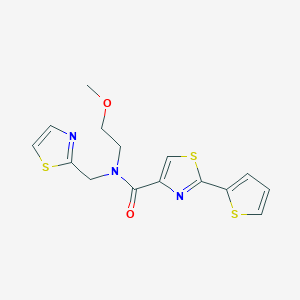

![molecular formula C19H27ClN2O4S B5556985 1-[(4-氯苯基)磺酰基]-N-(2-羟基环己基)-N-甲基-4-哌啶甲酰胺](/img/structure/B5556985.png)

1-[(4-氯苯基)磺酰基]-N-(2-羟基环己基)-N-甲基-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals known for their complex synthesis processes and potential biological activities. While direct studies on this exact compound might be limited, research on closely related compounds provides valuable insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the coupling of chlorobenzene sulfonyl chloride with piperidine, under conditions that favor the formation of the desired sulfonamide bond. For example, the synthesis of biologically active O-substituted derivatives involves dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride (NaH) and dimethylformamide (DMF) (Khalid et al., 2013).

Molecular Structure Analysis

Structural analysis of similar compounds often utilizes X-ray crystallography, revealing that such molecules may exhibit chair conformation of the piperidine ring and a tetrahedral geometry around the sulfonamide sulfur atom. For instance, a study on [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed classic chair conformation and tetrahedral geometry (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives can vary widely, depending on the functional groups present. These compounds participate in reactions typical of sulfonamides, such as sulfonation and acylation. For example, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves N-sulfonation with sulfonyl chlorides (Vinaya et al., 2009).

科学研究应用

合成与生物活性

哌啶衍生物的合成

一项研究详细介绍了通过炔基砜与β和γ-氯胺环化合成哌啶衍生物,从而产生各种环状化合物,如吡咯利西啶和吲哚利西啶。这些方法为合成结构复杂且具有生物活性的分子(包括天然产物和潜在药物)提供了一条途径 (Back & Nakajima, 2000)。

具有生物活性的O-取代衍生物

对类似哌啶基磺酰胺的2-O-取代衍生物的研究显示出对脂氧合酶和胆碱酯酶等酶有良好的生物活性,突出了从这种化学支架开发治疗剂的潜力 (Khalid et al., 2013)。

抗菌应用

- 哌啶衍生物的抗菌活性:另一项研究合成了二苯甲基-磺酰基-哌啶衍生物,并评估了它们对影响番茄植株的病原体的抗菌功效,证明了对细菌和真菌病原体具有显著活性。这表明磺酰-哌啶衍生物在农业生物防治策略中的作用 (Vinaya et al., 2009)。

结构和化学性质

- 晶体结构分析:阐明了具有甲苯-磺酰基-哌啶-4-基基序的化合物的晶体结构,揭示了分子构象和可用于药物设计和材料科学应用的潜在相互作用的见解 (Girish et al., 2008)。

属性

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4S/c1-21(17-4-2-3-5-18(17)23)19(24)14-10-12-22(13-11-14)27(25,26)16-8-6-15(20)7-9-16/h6-9,14,17-18,23H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNAYFUCWOBHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557012.png)